molecular formula C11H17NO B13055109 (R)-(2-(1-Amino-2-methylpropyl)phenyl)methanol

(R)-(2-(1-Amino-2-methylpropyl)phenyl)methanol

Cat. No.: B13055109
M. Wt: 179.26 g/mol
InChI Key: HPPYUAKVXUXDRK-LLVKDONJSA-N
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Description

®-(2-(1-Amino-2-methylpropyl)phenyl)methanol is a chiral compound with the molecular formula C11H17NO It is characterized by the presence of an amino group, a methyl group, and a phenyl group attached to a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(2-(1-Amino-2-methylpropyl)phenyl)methanol can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone using a chiral reducing agent. The reaction typically requires a solvent such as ethanol or methanol and is carried out under controlled temperature conditions to ensure the desired stereochemistry is obtained.

Industrial Production Methods

In an industrial setting, the production of ®-(2-(1-Amino-2-methylpropyl)phenyl)methanol may involve the use of large-scale reactors and continuous flow processes. The choice of catalysts and reaction conditions is optimized to maximize yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

®-(2-(1-Amino-2-methylpropyl)phenyl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: Further reduction can lead to the formation of secondary or tertiary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

®-(2-(1-Amino-2-methylpropyl)phenyl)methanol has several scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of ®-(2-(1-Amino-2-methylpropyl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    (S)-(2-(1-Amino-2-methylpropyl)phenyl)methanol: The enantiomer of the compound, which may have different biological activities and properties.

    (2-(1-Amino-2-methylpropyl)phenyl)ethanol: A similar compound with an ethanol moiety instead of methanol.

    (2-(1-Amino-2-methylpropyl)phenyl)propanol: Another similar compound with a propanol moiety.

Uniqueness

®-(2-(1-Amino-2-methylpropyl)phenyl)methanol is unique due to its specific stereochemistry and the presence of both an amino group and a phenyl group. This combination of features makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

[2-[(1R)-1-amino-2-methylpropyl]phenyl]methanol

InChI

InChI=1S/C11H17NO/c1-8(2)11(12)10-6-4-3-5-9(10)7-13/h3-6,8,11,13H,7,12H2,1-2H3/t11-/m1/s1

InChI Key

HPPYUAKVXUXDRK-LLVKDONJSA-N

Isomeric SMILES

CC(C)[C@H](C1=CC=CC=C1CO)N

Canonical SMILES

CC(C)C(C1=CC=CC=C1CO)N

Origin of Product

United States

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